molecular formula C6H3Cl2FO2S B1423676 3-Chloro-5-fluorobenzene-1-sulfonyl chloride CAS No. 1131397-73-3

3-Chloro-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1423676
CAS No.: 1131397-73-3
M. Wt: 229.06 g/mol
InChI Key: DMJUAPPEXOKHSW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is a derivative of benzene, featuring both chloro and fluoro substituents on the benzene ring, along with a sulfonyl chloride functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-fluorobenzene. One common method includes the reaction of 3-chloro-5-fluorobenzene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives .

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. It is also used in the development of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

Comparison: 3-Chloro-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution can influence its reactivity and the types of reactions it can undergo. Compared to 3-Fluorobenzenesulfonyl chloride, the additional chloro group in this compound can provide different electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-chloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUAPPEXOKHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679537
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131397-73-3
Record name 3-Chloro-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-fluorobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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